2-({[4-Ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]methyl}amino)ethanol
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Overview
Description
2-({[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}AMINO)ETHAN-1-OL is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}AMINO)ETHAN-1-OL typically involves multiple steps. One common method starts with the preparation of the aromatic precursor, which is then functionalized through a series of reactions including alkylation, etherification, and amination. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2-({[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}AMINO)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .
Scientific Research Applications
2-({[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}AMINO)ETHAN-1-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}AMINO)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Isoeugenol methyl ether: Shares structural similarities but differs in functional groups and reactivity.
Conipheryl alcohol: Another compound with a similar aromatic structure but different substituents and biological activities.
Uniqueness
2-({[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}AMINO)ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C15H23NO3/c1-4-6-13-9-12(11-16-7-8-17)10-14(18-3)15(13)19-5-2/h4,9-10,16-17H,1,5-8,11H2,2-3H3 |
InChI Key |
HOWDSIHOAYAJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CNCCO)CC=C |
Origin of Product |
United States |
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